molecular formula C18H14N2O6S2 B2749572 N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide CAS No. 1114824-00-8

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide

Cat. No. B2749572
CAS RN: 1114824-00-8
M. Wt: 418.44
InChI Key: NMGQXPDVUQENLO-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide, also known as NBDNJ, is a chemical compound that has been extensively studied in scientific research. This compound has a wide range of applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves the inhibition of enzyme activity. It binds to the active site of enzymes and prevents them from carrying out their normal function. This inhibition can be reversible or irreversible, depending on the specific enzyme and the concentration of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide used.
Biochemical and Physiological Effects:
N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit tumor growth in animal models, and has potential as an anti-cancer drug. N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has also been shown to have anti-inflammatory effects, and has potential as a treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its high potency. It can inhibit enzyme activity at low concentrations, making it a useful tool for studying enzyme function. However, one limitation of using N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide is its potential for non-specific binding. It can bind to proteins and enzymes that are not the target of the experiment, leading to false results.

Future Directions

There are many future directions for research involving N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is its potential as an anti-cancer drug. Further studies are needed to determine its efficacy and safety in human trials. Another area of interest is its potential as a treatment for inflammatory diseases. Studies are needed to determine the optimal dosage and duration of treatment. Additionally, N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide could be used as a tool to study the function of other enzymes and proteins, leading to a better understanding of cellular processes.

Synthesis Methods

The synthesis of N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 3-nitrobenzenesulfonyl chloride with benzenesulfonamide in the presence of a base. The reaction yields N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide. This compound is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study the function of various proteins and enzymes. It has been shown to inhibit the activity of several enzymes, including carbonic anhydrase, proteasome, and metalloproteases. N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide has also been used to study the function of proteins involved in cell signaling pathways, such as protein kinase C and phospholipase D.

properties

IUPAC Name

N-(benzenesulfonyl)-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6S2/c21-19(22)15-8-7-9-16(14-15)20(27(23,24)17-10-3-1-4-11-17)28(25,26)18-12-5-2-6-13-18/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGQXPDVUQENLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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